molecular formula C15H18N2OS B12930236 5-Cyclohexyl-5-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 61815-27-8

5-Cyclohexyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12930236
CAS No.: 61815-27-8
M. Wt: 274.4 g/mol
InChI Key: IRMLALPUOROKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-5-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This compound features a cyclohexyl and a phenyl group attached to the imidazolidinone ring, which is further substituted with a thioxo group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-5-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclohexyl isocyanate with phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiohydantoin derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-5-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding imidazolidinone.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidinone derivatives.

    Substitution: Substituted thiohydantoins with different functional groups.

Scientific Research Applications

5-Cyclohexyl-5-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-5-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-thioxoimidazolidin-4-one: Lacks the cyclohexyl group.

    5-Cyclohexyl-2-thioxoimidazolidin-4-one: Lacks the phenyl group.

    5,5-Diphenyl-2-thioxoimidazolidin-4-one: Contains two phenyl groups instead of one phenyl and one cyclohexyl group.

Uniqueness

5-Cyclohexyl-5-phenyl-2-thioxoimidazolidin-4-one is unique due to the presence of both cyclohexyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61815-27-8

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

5-cyclohexyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H18N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,16,17,18,19)

InChI Key

IRMLALPUOROKLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.